2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile
Description
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with distinct functional groups: a cyanomethylsulfanyl moiety at position 2, a methoxymethyl group at position 4, and a methyl group at position 6. The compound’s substituents likely influence its electronic, steric, and hydrogen-bonding properties, which are critical for its reactivity and interactions .
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-5-9(7-15-2)10(6-13)11(14-8)16-4-3-12/h5H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJQDCQPJOGFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC#N)C#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a cyanomethyl halide under basic conditions.
Addition of the Methoxymethyl Group: The methoxymethyl group is added through an alkylation reaction using methoxymethyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the nicotinonitrile core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting or modifying their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Electronic and Steric Influences
- Trifluoromethyl vs. Methoxymethyl (Position 4): The trifluoromethyl group in compounds introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyridine ring.
- Cyanomethylsulfanyl vs. Benzylsulfanyl (Position 2): The cyanomethylsulfanyl group (target compound) combines polarizable sulfur with a nitrile, favoring hydrogen bonding and dipole interactions. Benzylsulfanyl adds steric bulk and aromaticity, reducing solubility but increasing hydrophobic interactions.
Spectroscopic and Reactivity Trends
- NMR Chemical Shifts: highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of nicotinonitrile derivatives significantly alter chemical shifts. For example, trifluoromethyl groups deshield adjacent protons due to electronegativity, while methoxymethyl groups may cause shielding via electron donation .
- Hydrogen Bonding: The cyanomethylsulfanyl group’s nitrile moiety in the target compound could engage in weak hydrogen bonds (C≡N···H), as inferred from ’s discussion on directional interactions. This contrasts with ethylsulfanyl or chloro substituents, which lack such polar sites .
Biological Activity
2-Cyanomethylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile (CAS Number: 263390-38-1) is a chemical compound with significant potential in medicinal chemistry and agricultural sciences. Its unique structural features, including a pyridine ring with various substituents, suggest diverse biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁N₃OS, with a molecular weight of 233.29 g/mol. The compound features the following structural characteristics:
- Pyridine Ring : Central to its chemical reactivity.
- Cyanomethylsulfanyl Group : Imparts nucleophilic properties.
- Methoxymethyl Group : Enhances solubility and reactivity.
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| Functional Groups | Cyanomethylsulfanyl, Methoxymethyl |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of nicotinonitrile have been documented to exhibit significant antimicrobial effects against various bacterial strains.
Insecticidal Effects
The structural similarities to known insecticides indicate potential efficacy in pest control applications. Compounds sharing similar functional groups have been reported to possess insecticidal properties.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The cyanomethylsulfanyl group can undergo nucleophilic attacks, facilitating interactions with biological macromolecules.
- Electrophilic Reactions : The nitrogen atom in the pyridine ring may act as an electrophile, participating in various biochemical reactions.
Case Studies and Research Findings
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in antibiotic development.
- Insecticidal Testing : Research involving related nicotinonitrile derivatives showed effective insecticidal action against common agricultural pests, indicating the potential for agricultural applications.
- Mechanistic Studies : Investigations into the interaction of related compounds with viral enzymes have provided insights into possible antiviral mechanisms that could be applicable to this compound.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness and potential advantages of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-methoxymethyl-5-cyano-6-hydroxypyridine | Hydroxyl group instead of sulfanyl | Antimicrobial |
| 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile | Amino and chloro substituents | Antiviral |
| Nicotinonitrile derivatives | Various substitutions on the pyridine ring | Insecticidal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
